molecular formula C27H27N3O B2794911 1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847394-66-5

1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2794911
CAS RN: 847394-66-5
M. Wt: 409.533
InChI Key: NUXHWOZRICJENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrrolidinone derivative that belongs to the class of benzimidazole compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on the synthesis and transformation of benzimidazole derivatives, including compounds similar in structure to the specified chemical, has led to the development of new methodologies and understanding of their chemical properties. For instance, the study by Mickevičienė et al. (2014) elaborates on the synthesis of mono- and disubstituted benzimidazoles through reactions with ethyl chloroacetate, exploring their potential as intermediates for further chemical transformations (Mickevičienė, Voskienė, & Mickevičius, 2014). Similarly, the work by Vaickelionienė, Sapijanskaitė, and Mickevičius (2012) provides insights into the chemical transformations of 4-(1Н-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, showcasing the synthesis of a range of N-substituted benzimidazole derivatives (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Biological Activities and Applications

The exploration of biological activities and potential applications of benzimidazole derivatives has been a significant area of interest. Studies have identified various biological activities associated with these compounds, including antinociceptive, antibacterial, and enzyme inhibition effects. For example, Peleckis et al. (2018) synthesized benzimidazol-2-yl-pyrrolidinones with antibacterial activity, demonstrating the compound's potential in medical research and applications (Peleckis, Anusevičius, Šiugždaitė, & Mickevičius, 2018). Similarly, the inhibitory effects on human carbonic anhydrase isoforms by novel phenolic Mannich bases incorporating benzimidazole highlight another dimension of its application in enzyme inhibition and potential therapeutic uses (Gul, Yazıcı, Tanc, & Supuran, 2016).

properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-2-20-12-14-23(15-13-20)30-19-22(18-26(30)31)27-28-24-10-6-7-11-25(24)29(27)17-16-21-8-4-3-5-9-21/h3-15,22H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXHWOZRICJENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

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